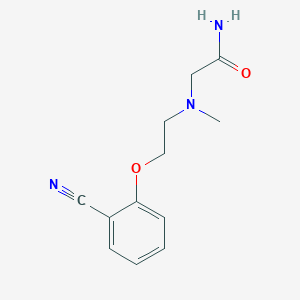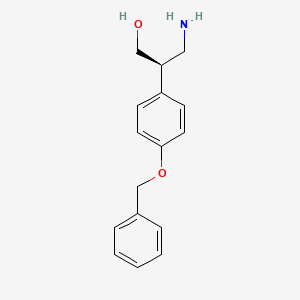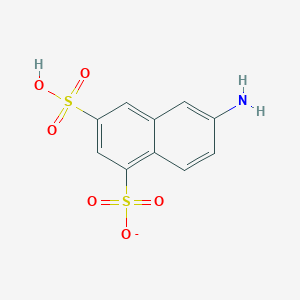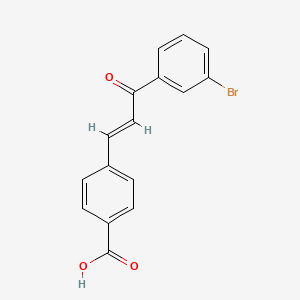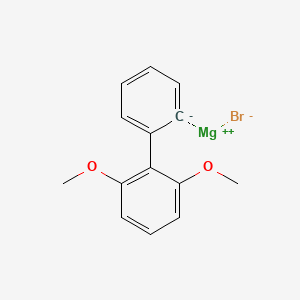
2',6'-Dimethoxy-2-biphenylmagnesium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,6’-Dimethoxy-2-biphenylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds widely used in organic synthesis for forming carbon-carbon bonds. This particular compound is characterized by the presence of two methoxy groups on the biphenyl ring, which can influence its reactivity and selectivity in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2’,6’-Dimethoxy-2-biphenylmagnesium bromide typically involves the reaction of 2’,6’-dimethoxybiphenyl with magnesium in the presence of a brominating agent. The reaction is carried out in anhydrous THF to prevent the hydrolysis of the Grignard reagent. The general reaction scheme is as follows:
2’,6’-Dimethoxybiphenyl+Mg+Br2→2’,6’-Dimethoxy-2-biphenylmagnesium bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reagents and the removal of by-products can enhance the efficiency and safety of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2’,6’-Dimethoxy-2-biphenylmagnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can participate in halogen-metal exchange reactions.
Coupling Reactions: Used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common substrates.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Anhydrous THF is the preferred solvent to maintain the reactivity of the Grignard reagent.
Major Products
Alcohols: Formed from the addition to carbonyl compounds.
Biaryl Compounds: Resulting from coupling reactions.
Applications De Recherche Scientifique
2’,6’-Dimethoxy-2-biphenylmagnesium bromide is utilized in various fields of scientific research:
Chemistry: Used in the synthesis of complex organic molecules and intermediates.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential in drug synthesis and development.
Industry: Applied in the production of pharmaceuticals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 2’,6’-Dimethoxy-2-biphenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The presence of methoxy groups can influence the electronic properties of the biphenyl ring, affecting the reactivity and selectivity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Dimethylphenylmagnesium bromide
- 2,4,6-Triisopropylphenylmagnesium bromide
- 2-Mesitylmagnesium bromide
Uniqueness
2’,6’-Dimethoxy-2-biphenylmagnesium bromide is unique due to the presence of methoxy groups, which can enhance its solubility and reactivity compared to other Grignard reagents. This makes it particularly useful in specific synthetic applications where these properties are advantageous.
Propriétés
IUPAC Name |
magnesium;1,3-dimethoxy-2-phenylbenzene;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13O2.BrH.Mg/c1-15-12-9-6-10-13(16-2)14(12)11-7-4-3-5-8-11;;/h3-7,9-10H,1-2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQOHMHIIFAWKK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2=CC=CC=[C-]2.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrMgO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(2,3-Dihydrobenzo[f][1,4]oxazepin-4(5h)-yl)butanoic acid](/img/structure/B14897762.png)

![1-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-1h-1,2,4-triazole-3-carbonitrile](/img/structure/B14897771.png)
